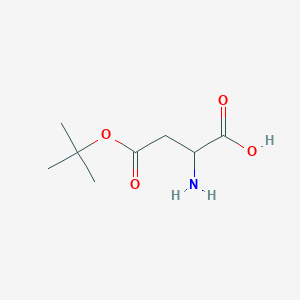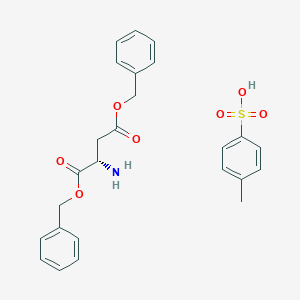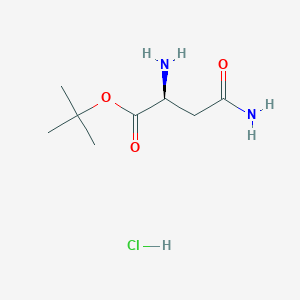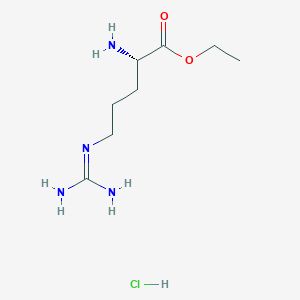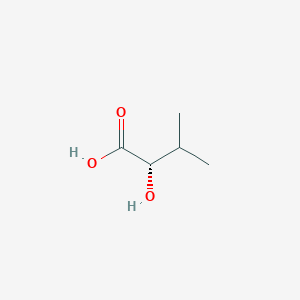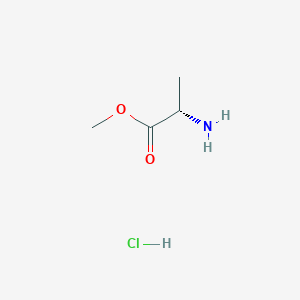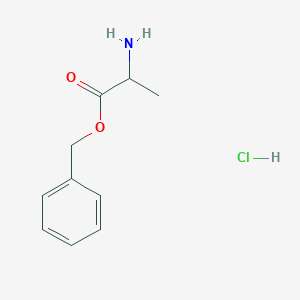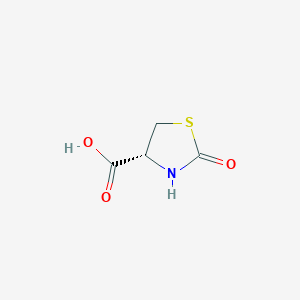
Chlorhydrate de tert-butyl 3-aminopropanoate
Vue d'ensemble
Description
“tert-Butyl 3-aminopropanoate hydrochloride” is a useful intermediate for pharmaceutical and organic synthesis . It is also known as "beta-Alanine tert-butyl ester hydrochloride" .
Synthesis Analysis
The synthesis of “tert-Butyl 3-aminopropanoate hydrochloride” involves the reaction of tertiary and secondary alcohols with hydrogen halides . The SN1 mechanism is generally accepted to be correct for this reaction .Molecular Structure Analysis
The molecular formula of “tert-Butyl 3-aminopropanoate hydrochloride” is C7H16ClNO2 . The molecular weight is 181.66 g/mol .Chemical Reactions Analysis
“tert-Butyl 3-aminopropanoate hydrochloride” readily abstracts acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 3-aminopropanoate hydrochloride” include a molecular weight of 181.66 g/mol, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 .Applications De Recherche Scientifique
Synthèse pharmaceutique
Chlorhydrate de tert-butyl 3-aminopropanoate: est un intermédiaire précieux dans la synthèse de composés pharmaceutiques . Sa structure se prête à des modifications chimiques supplémentaires, ce qui en fait un élément de construction polyvalent pour la création d'une variété de molécules pharmacologiquement actives.
Synthèse organique
Ce composé sert d'intermédiaire crucial en synthèse organique . Son groupe ester tert-butyle peut être déprotégé en conditions acides, révélant un acide carboxylique libre qui peut subir d'autres réactions pour synthétiser des molécules organiques complexes.
Synthèse peptidique
H-beta-Ala-OtBu.HCl: est utilisé en synthèse peptidique comme forme protégée de la bêta-alanine . Il permet l'incorporation de la bêta-alanine dans les peptides sans réactions secondaires indésirables, ce qui est essentiel pour la production de peptides avec des séquences d'acides aminés précises.
Bioconjugaison
Le groupe amino réactif du composé le rend approprié pour les applications de bioconjugaison . Il peut être utilisé pour attacher des biomolécules à divers supports ou surfaces, ce qui est utile dans le développement de systèmes d'administration ciblée de médicaments et d'outils diagnostiques.
Catalyse
H-beta-Ala-OtBu.HCl: peut agir comme un ligand ou un stabilisateur dans les systèmes catalytiques . Sa présence peut influencer l'activité et la sélectivité des catalyseurs dans les réactions chimiques, ce qui est bénéfique pour l'optimisation des procédés chimiques industriels.
Mécanisme D'action
Target of Action
Tert-Butyl 3-aminopropanoate hydrochloride, also known as H-beta-Ala-OtBu.HCl, is a biochemical compound used in proteomics research
Mode of Action
The specific mode of action of H-beta-Ala-OtBuIt is known to be used in proteomics research , implying that it may interact with proteins or peptides in some way.
Biochemical Pathways
The specific biochemical pathways affected by H-beta-Ala-OtBuGiven its use in proteomics research , it may be involved in protein synthesis or modification processes.
Result of Action
The molecular and cellular effects of H-beta-Ala-OtBuAs a biochemical used in proteomics research , it may influence protein structures or functions.
Action Environment
The action of H-beta-Ala-OtBu.HCl can be influenced by various environmental factors. For instance, it is recommended to store the compound at -20°C to maintain its stability . Other factors such as pH, presence of other chemicals, and specific conditions of the experimental setup could also affect its action, efficacy, and stability.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 3-aminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2,3)10-6(9)4-5-8;/h4-5,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMTZTVJNZKUNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585057 | |
| Record name | tert-Butyl beta-alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58620-93-2 | |
| Record name | tert-Butyl beta-alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | H-Beta-Ala-OtBu hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

